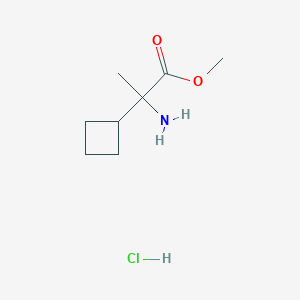
2,4-Difluoro-3-iodobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-3-iodobenzotrifluoride, also known as 1,3-difluoro-2-iodo-4-(trifluoromethyl)benzene, is a chemical compound with the CAS Number: 2089257-26-9 . It has a molecular weight of 307.99 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H2F5I/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H . The canonical SMILES structure is C1=CC(=C(C(=C1C(F)(F)F)F)I)F . Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 307.99 g/mol . The exact mass and monoisotopic mass are 307.91214 g/mol . It has a complexity of 180 .Wissenschaftliche Forschungsanwendungen
Environmental and Analytical Chemistry
- NEXAFS Investigations : Transition metal compounds, including fluorine-containing compounds, have been extensively studied for their unique physical and chemical properties using Near-edge X-ray Absorption Fine Structure (NEXAFS) techniques. This research highlights the importance of these compounds in understanding the electronic and structural properties of materials, which could be relevant for environmental science, catalysis, and materials science applications (Chen, 1998).
Organic Synthesis and Chemical Engineering
- CF Bond Activation : The review on C-F bond activation of aliphatic fluorides discusses methodologies for synthesizing new fluorinated building blocks. This research is pertinent to the synthesis of compounds like 2,4-Difluoro-3-iodobenzotrifluoride, emphasizing the transformation of compounds bearing fluorinated groups (Shen et al., 2015).
Environmental Fate of Fluorinated Compounds
- Microbial Degradation of Polyfluoroalkyl Chemicals : This review examines the biodegradability of polyfluoroalkyl chemicals, which is crucial for assessing the environmental fate and potential regulations of these compounds. Insights into the microbial pathways and degradation products could inform research on the stability and breakdown of specific fluorinated compounds in environmental settings (Liu & Avendaño, 2013).
Advanced Materials and Technologies
- Piezo- and Pyroelectric Responses : The application of piezoelectric and pyroelectric materials in biomedical sensing and energy harvesting showcases the potential of fluoroorganic compounds in developing advanced functional materials. The structuring of piezopolymers could relate to the utilization of specific fluorinated compounds for enhancing device performance (Surmenev et al., 2021).
Safety and Hazards
The safety information for 2,4-Difluoro-3-iodobenzotrifluoride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315, H319, and H335. The precautionary statements are P280, P261, and P271 . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment .
Eigenschaften
IUPAC Name |
1,3-difluoro-2-iodo-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPDVRITVTETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)


![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)
![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)
![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)


